molecular formula C6H4N2S B8717470 2-Thiocyanatopyridine CAS No. 2637-35-6

2-Thiocyanatopyridine

Cat. No.: B8717470
CAS No.: 2637-35-6
M. Wt: 136.18 g/mol
InChI Key: YHEHNPOOVXZEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiocyanatopyridine derivative 11026103 is a synthetic antimicrobial compound initially identified for its activity against Mycobacterium tuberculosis . Subsequent studies revealed its efficacy against Burkholderia cenocepacia (Bcc), a pathogen notorious for causing severe, antibiotic-resistant infections in cystic fibrosis patients . The compound’s structure features a pyridine core substituted with a thiocyanate group at the 2-position, though its exact mechanism of action remains uncharacterized. Transcriptomic analyses suggest that 11026103 exerts a systemic, pleiotropic effect on bacterial cells, primarily downregulating genes involved in translation, ribosomal structure, and motility . Resistance to 11026103 in B. cenocepacia is mediated by efflux pumps (RND-4 and RND-9), rather than target-site mutations, highlighting its unique mode of action .

Properties

CAS No.

2637-35-6

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

IUPAC Name

pyridin-2-yl thiocyanate

InChI

InChI=1S/C6H4N2S/c7-5-9-6-3-1-2-4-8-6/h1-4H

InChI Key

YHEHNPOOVXZEHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiocyanatopyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with potassium thiocyanate in the presence of a suitable solvent such as acetone . The reaction typically proceeds under reflux conditions, leading to the formation of 2-pyridyl thiocyanate.

Industrial Production Methods: Industrial production of 2-pyridyl thiocyanate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products .

Comparison with Similar Compounds

Mechanism of Action and Resistance

11026103 vs. Chloramphenicol :

  • Resistance arises from efflux pump overexpression (RND-4, RND-9) .
  • Chloramphenicol: Directly inhibits the 50S ribosomal subunit. Resistance occurs via enzymatic inactivation (e.g., chloramphenicol acetyltransferase) or efflux . Notably, 11026103’s inhibitory concentration (IC25: 0.7–0.9 µg/mL) is significantly lower than chloramphenicol’s (IC25: 5 µg/mL), suggesting greater potency against Bcc .

11026103 vs. HTP-2b :

  • Structural analogs (see Figure S2 in ), but 11026103’s thiocyanate substitution may enhance efflux susceptibility. HTP-2b’s activity and resistance mechanisms remain uncharacterized in the provided data.

11026103 vs. Metal-Dependent Antibiotics :

Transcriptional Impact
  • 11026103: Causes genome-wide transcriptional repression, with 555 genes downregulated >3-fold at inhibitory concentrations (15 µg/mL). Key affected pathways include translation (191 genes), cell motility, and energy metabolism .
  • β-Lactams or Fluoroquinolones: Target-specific (cell wall synthesis or DNA gyrase) and induce narrower transcriptional responses. Resistance typically involves target mutations, unlike 11026103’s efflux-driven resistance .
Resistance Mechanisms
Compound Resistance Mechanism Key Efflux Systems Target Mutations Observed?
11026103 Efflux pump overexpression RND-4, RND-9, BCAL1510-12 No
Ciprofloxacin DNA gyrase mutations + efflux RND pumps Yes
Tetracycline Ribosomal protection proteins + efflux Multiple RND systems Rare
Chloramphenicol Enzymatic inactivation + efflux AcrAB-TolC No
Spectrum of Activity
  • 11026103: Effective against B. cenocepacia and M. tuberculosis but untested against Gram-positive bacteria .
  • Broad-Spectrum Antibiotics (e.g., Tetracycline) : Target diverse bacteria but face widespread resistance in Bcc due to efflux .
Key Research Findings
  • Pleiotropic Effects : 11026103’s transcriptional repression overlaps with stress responses (e.g., stringent response), suggesting it disrupts cellular homeostasis rather than a single pathway .
  • Synergy Potential: Co-administration with efflux pump inhibitors could enhance 11026103’s efficacy, as demonstrated by increased susceptibility in RND-deficient strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.